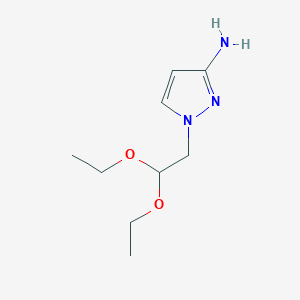
1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological properties, including antileishmanial and antimalarial activities . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine typically involves the reaction of 1-(2,2-diethoxyethyl)-1H-pyrazole-4-boronic acid with appropriate amine sources under controlled conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups attached to the pyrazole ring.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives.
科学的研究の応用
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2,2-diethoxyethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
Uniqueness
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine stands out due to its unique structure and diverse pharmacological properties
生物活性
1-(2,2-Diethoxyethyl)-1H-pyrazol-3-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Overview of Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antileishmanial and antimalarial properties. Its structural characteristics make it a promising candidate for further pharmacological studies.
Key Biological Activities
- Antileishmanial Activity : The compound has been investigated for its effectiveness against Leishmania species, which cause leishmaniasis. Early studies suggest that it may inhibit the growth of these parasites.
- Antimalarial Properties : Similar investigations have pointed to potential antimalarial effects, making it a candidate for treating malaria caused by Plasmodium species.
The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets and pathways within the host or pathogen cells. This interaction may involve the inhibition of certain enzymes or receptors critical for the survival and proliferation of pathogens.
In Vitro Studies
A study involving the synthesis and evaluation of pyrazole derivatives indicated that compounds similar to this compound were tested for antiproliferative activity against cancer cell lines such as HT-29 (colon cancer) and PC-3 (prostate cancer). The results showed varying degrees of efficacy, with some derivatives exhibiting significant inhibition of cell growth .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HT-29 | TBD |
| This compound | PC-3 | TBD |
Case Studies
In a recent study focusing on pyrazole derivatives, researchers synthesized a series of compounds and evaluated their biological activities. The study highlighted that certain pyrazole derivatives exhibited significant anti-diabetic and antioxidant activities alongside their antiproliferative effects .
Comparative Analysis with Other Pyrazole Derivatives
To better understand the biological potential of this compound, it is useful to compare its activity with other known pyrazole compounds:
特性
IUPAC Name |
1-(2,2-diethoxyethyl)pyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)7-12-6-5-8(10)11-12/h5-6,9H,3-4,7H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXLELYVKDMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN1C=CC(=N1)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














